molecular formula C10H10FNO B3365184 (5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine CAS No. 1210842-10-6

(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine

Cat. No.: B3365184
CAS No.: 1210842-10-6
M. Wt: 179.19
InChI Key: CZKCOEWIKMELRA-UHFFFAOYSA-N
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Description

(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine is a chemical compound with the molecular formula C₁₀H₁₀FNO and a molecular weight of 179.19 g/mol . It is supplied as a hydrochloride salt with the CAS number 1315365-09-3 . This compound features a benzofuran core, which is a privileged scaffold in medicinal chemistry known for its diverse pharmacological activities . The benzofuran structure is extensively investigated for developing new biologically active agents, particularly as a core template in antimicrobial research . Substituted benzofuran derivatives have demonstrated significant potential as DNA gyrase inhibitors for Mycobacterium tuberculosis and have shown promising activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and MRSA . The specific 5-fluoro and 3-methyl substitutions on the benzofuran ring, combined with the methanamine functional group, make this compound a valuable intermediate for synthetic elaboration and structure-activity relationship (SAR) studies aimed at discovering new therapeutic agents . This product is strictly for Research Use Only and is intended for use in laboratory settings by qualified professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(5-fluoro-3-methyl-1-benzofuran-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c1-6-8-4-7(11)2-3-9(8)13-10(6)5-12/h2-4H,5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKCOEWIKMELRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles such as amines, thiols

Major Products

    Oxidation: Corresponding oxides or quinones

    Reduction: Alcohols or amines

    Substitution: Substituted benzofuran derivatives

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C10H12FNC_{10}H_{12}FN with a molecular weight of approximately 179.21 g/mol. Its structure features a benzofuran moiety substituted with a fluorine atom and an amine group, which contributes to its reactivity and biological activity.

Chemistry

In the field of organic synthesis, (5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine serves as an important building block for the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds.

Table 1: Synthetic Routes Involving this compound

Reaction TypeDescription
Nucleophilic SubstitutionCan react with electrophiles due to the presence of the amine group.
Coupling ReactionsUsed in coupling reactions to form biaryl compounds.
FunctionalizationThe fluorine atom can be replaced or modified to enhance biological activity.

Research indicates that this compound exhibits significant biological activity, particularly in anticancer research. Studies have shown that derivatives of benzofuran compounds can induce apoptosis in cancer cells.

Case Study: Anticancer Activity
A study published in Molecules investigated the cytotoxic effects of benzofuran derivatives on human cancer cell lines. Results indicated that compounds similar to this compound displayed potent anticancer properties, leading to cell cycle arrest and apoptosis in various cancer types .

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications, particularly as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Table 2: Potential Therapeutic Applications

ApplicationMechanism of Action
AntimicrobialInhibits bacterial growth by targeting specific enzymes or pathways.
AnticancerInduces apoptosis through modulation of signaling pathways.

Mechanism of Action

The mechanism of action of (5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target sites . The benzofuran core provides a rigid scaffold that facilitates proper orientation and interaction with the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of benzofuran derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride C₁₀H₁₁ClFNO 215.65 5-F, 3-CH₃, 2-CH₂NH₂·HCl Primary amine (salt form)
1-(5-Methoxy-2-methyl-1-benzofuran-3-yl)ethanamine hydrochloride C₁₂H₁₆ClNO₂ 257.72 5-OCH₃, 3-CH₃, 2-CH₂CH₂NH₂·HCl Secondary amine (salt form)
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid C₁₂H₁₁FO₃S 254.28 5-F, 7-CH₃, 3-SCH₃, 2-CH₂COOH Carboxylic acid
5-Fluoro-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran C₁₅H₁₁F₂O₃S 321.31 5-F, 2-CH₃, 3-SO₂(3-F-C₆H₄) Sulfonyl group
Key Observations:

Substituent Effects on Polarity: The carboxylic acid group in the acetic acid derivative (C₁₂H₁₁FO₃S) increases polarity and hydrogen-bonding capacity, enhancing aqueous solubility . Methoxy groups (e.g., C₁₂H₁₆ClNO₂) reduce reactivity compared to fluorine but may improve metabolic stability .

Bioactivity Implications: The primary amine in the target compound (C₁₀H₁₁ClFNO) facilitates salt formation and protonation under physiological conditions, which is critical for membrane permeability . Methylsulfanyl and sulfonyl groups (e.g., C₁₂H₁₁FO₃S, C₁₅H₁₁F₂O₃S) are associated with antimicrobial and antitumor activities due to their ability to disrupt enzyme function .

Biological Activity

The compound (5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H10FN\text{C}_{10}\text{H}_{10}\text{F}\text{N}

This compound features a fluorine atom at the 5-position and a methyl group at the 3-position of the benzofuran ring, contributing to its unique biological profile.

Biological Activity Overview

Research has indicated that benzofuran derivatives exhibit various biological activities, including:

  • Anticancer properties: Many benzofuran derivatives have shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial effects: Compounds in this class have been studied for their ability to combat bacterial and fungal infections.
  • Neuroprotective effects: Some studies suggest that certain benzofurans may protect against neurodegenerative diseases.

The mechanism by which this compound exerts its biological effects is primarily linked to its interaction with specific molecular targets. The presence of the fluorine atom may enhance the compound's binding affinity to target proteins or enzymes, potentially leading to:

  • Inhibition of key signaling pathways involved in cancer cell survival.
  • Modulation of neurotransmitter systems in neuroprotection.

Anticancer Activity

A study evaluated various benzofuran derivatives for their anticancer properties. Notably, compounds with similar structures demonstrated significant inhibitory effects against cancer cell lines such as MiaPaCa-2 and BXPC-3. The IC50 values for some derivatives were reported in the low nanomolar range, indicating potent activity against these pancreatic cancer cells .

CompoundIC50 (nM)Cell Line
Compound 5<1MiaPaCa-2
Compound 6<10BXPC-3
Compound 11<5HupT3

Antimicrobial Activity

Benzofuran derivatives have also been investigated for their antimicrobial properties. A recent review highlighted that certain compounds showed promising results against both Gram-positive and Gram-negative bacteria, suggesting potential for development as new antibiotics .

Neuroprotective Effects

Research into neuroprotective effects has identified that some benzofurans can inhibit neuroinflammation and oxidative stress markers in neuronal cell models. This suggests a possible therapeutic role for this compound in treating neurodegenerative diseases .

Q & A

Q. Optimization strategies :

  • Use anhydrous conditions and catalysts like Pd/C for reductive steps to minimize side reactions .
  • Monitor reaction progress via thin-layer chromatography (TLC) and adjust temperature/pH to enhance regioselectivity .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 2.3–2.5 ppm (3-methyl group), δ 4.1–4.3 ppm (methanamine CH₂), and aromatic signals split due to fluorine coupling .
    • ¹³C NMR : Fluorine-induced splitting in carbons adjacent to the fluorine atom (e.g., C-5 at ~160 ppm) .
  • FTIR : Stretching vibrations at ~3350 cm⁻¹ (N-H) and ~1250 cm⁻¹ (C-F) .
  • Mass spectrometry : Molecular ion [M+H]⁺ confirms molecular weight; fragmentation patterns validate the benzofuran scaffold .

Advanced: How can X-ray crystallography resolve structural ambiguities in fluorinated benzofuran-methanamine derivatives?

Answer:

  • Single-crystal X-ray diffraction (SC-XRD) :
    • Use SHELXL for refinement to model fluorine positions and methyl/amine orientations .
    • Analyze bond angles (e.g., C-F bond length ~1.35 Å) and torsional angles to confirm stereochemistry .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize disorder in the benzofuran ring or methanamine group .

Example : In related compounds, SC-XRD revealed fluorine’s electron-withdrawing effect on benzofuran ring planarity, impacting π-π stacking interactions .

Advanced: What strategies address contradictory biological activity data in benzofuran-methanamine derivatives?

Answer:

  • Structure-activity relationship (SAR) studies :
    • Compare fluorinated vs. non-fluorinated analogs to isolate fluorine’s role in target binding .
    • Use computational docking (e.g., AutoDock Vina) to predict interactions with biological targets like enzymes or receptors .
  • Assay standardization :
    • Control solvent polarity (e.g., DMSO concentration) to minimize false negatives in cell-based assays .
    • Validate results across multiple cell lines or in vivo models to rule out tissue-specific effects .

Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

Answer:

  • Density functional theory (DFT) :
    • Calculate Fukui indices to identify nucleophilic (amine group) and electrophilic (fluorinated aromatic ring) sites .
    • Simulate transition states for reactions like amide coupling or oxidation to prioritize synthetic pathways .
  • Molecular dynamics (MD) :
    • Model solvation effects to predict stability in aqueous vs. organic media .

Case study : DFT studies on similar methanamine derivatives revealed that fluorine enhances electrophilicity at C-3, facilitating cross-coupling reactions .

Advanced: What challenges arise in determining the stereochemistry of this compound, and how are they mitigated?

Answer:

  • Challenges :
    • Fluorine’s strong electronegativity distorts electron density, complicating NMR-based stereochemical analysis .
    • Dynamic rotation of the methanamine group obscures NOE correlations .
  • Solutions :
    • Use chiral auxiliaries or derivatization (e.g., Mosher’s acid) to stabilize conformers for NMR analysis .
    • Low-temperature X-ray crystallography to "freeze" rotational states and assign absolute configuration .

Basic: What are the key stability considerations for storing this compound?

Answer:

  • Storage conditions :
    • Protect from light to prevent photodegradation of the benzofuran ring .
    • Store under inert gas (argon) at –20°C to avoid amine oxidation .
  • Stability assays :
    • Monitor purity via HPLC every 6 months; degradation products often include oxidized benzofuran derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine
Reactant of Route 2
(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine

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